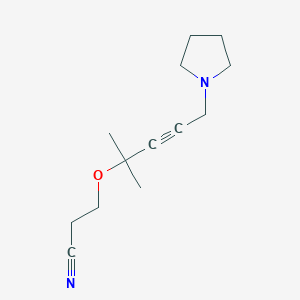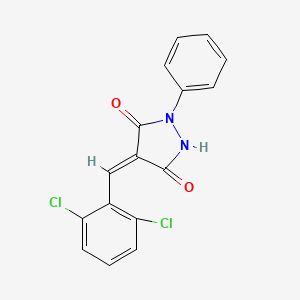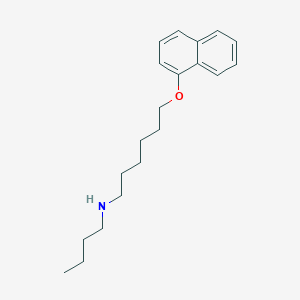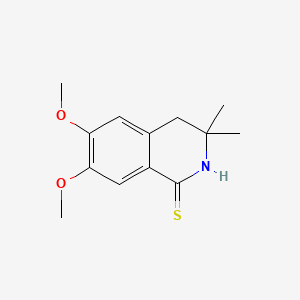
3-(2-methyl-5-pyrrolidin-1-ylpent-3-yn-2-yl)oxypropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methyl-5-pyrrolidin-1-ylpent-3-yn-2-yl)oxypropanenitrile is a complex organic compound with a unique structure that includes a pyrrolidine ring, a nitrile group, and an alkyne moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-5-pyrrolidin-1-ylpent-3-yn-2-yl)oxypropanenitrile typically involves multiple steps, starting from readily available starting materials. One common approach involves the alkylation of a pyrrolidine derivative with a suitable alkyne, followed by the introduction of the nitrile group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-methyl-5-pyrrolidin-1-ylpent-3-yn-2-yl)oxypropanenitrile can undergo various chemical reactions, including:
Oxidation: The alkyne moiety can be oxidized to form diketones or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones or carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
3-(2-methyl-5-pyrrolidin-1-ylpent-3-yn-2-yl)oxypropanenitrile has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: The compound can be explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which 3-(2-methyl-5-pyrrolidin-1-ylpent-3-yn-2-yl)oxypropanenitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrile group and the alkyne moiety can influence its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
3-(1-methyl-2-pyrrolidinyl)pyridine:
Pyrrolidin-2-ones: These compounds contain a pyrrolidine ring with a ketone group and are used in various synthetic applications.
Uniqueness
3-(2-methyl-5-pyrrolidin-1-ylpent-3-yn-2-yl)oxypropanenitrile is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a versatile scaffold for the development of new compounds with diverse properties.
Propiedades
IUPAC Name |
3-(2-methyl-5-pyrrolidin-1-ylpent-3-yn-2-yl)oxypropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-13(2,16-12-6-8-14)7-5-11-15-9-3-4-10-15/h3-4,6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYNMCWNUZMEHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CCN1CCCC1)OCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5163836.png)
![N-[2-(benzylthio)ethyl]-2-methylbenzamide](/img/structure/B5163839.png)
![methyl 2-[({1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5163849.png)
![N'-(2-fluorophenyl)-N-[(4-fluorophenyl)methyl]oxamide](/img/structure/B5163851.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)isonicotinamide](/img/structure/B5163853.png)
![1-[(2-Chlorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B5163860.png)
![3-(Dimethylamino)-1-[4-(4-ethylcyclohexyl)phenyl]propan-1-one;hydrochloride](/img/structure/B5163867.png)


![2-[3-(1-azepanyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5163908.png)
![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B5163916.png)
![1-cyclopropyl-6-oxo-N-[[4-(trifluoromethoxy)phenyl]methyl]piperidine-3-carboxamide](/img/structure/B5163920.png)
![N-(3-hydroxy-4-methoxyphenyl)-2-{3-[(3-hydroxy-4-methoxyphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B5163926.png)
